Filgotinib

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Mechanism of Action

Filgotinib belongs to a class of drugs called Janus kinase (JAK) inhibitors. JAKs are enzymes involved in the signaling pathways of the immune system. By inhibiting JAK activity, filgotinib may help reduce inflammation. [Source: National Institutes of Health (.gov) on JAK inhibitors]

Research in Rheumatoid Arthritis

Clinical trials have explored the efficacy of filgotinib in treating rheumatoid arthritis (RA), an autoimmune disease causing joint inflammation. Positive results from Phase 3 studies showed filgotinib's ability to improve symptoms and physical function in patients with moderate to severe RA who have an inadequate response to other medications.

Research in Ulcerative Colitis

Ulcerative colitis is an inflammatory bowel disease (IBD) affecting the colon. Research suggests filgotinib may be effective in managing ulcerative colitis. A recent real-world study in Scotland demonstrated promising results for its use in clinical practice. Source: Oxford Academic on filgotinib for ulcerative colitis:

Filgotinib is a selective Janus kinase 1 inhibitor, primarily used for treating rheumatoid arthritis. Developed by Galapagos NV and marketed under the brand name Jyseleca, it functions by modulating inflammatory cytokine signaling pathways, which are crucial in the pathogenesis of various autoimmune diseases. The compound has gained attention for its preferential inhibition of Janus kinase 1, which is involved in the signaling of multiple pro-inflammatory cytokines, thereby reducing inflammation and joint damage associated with rheumatoid arthritis .

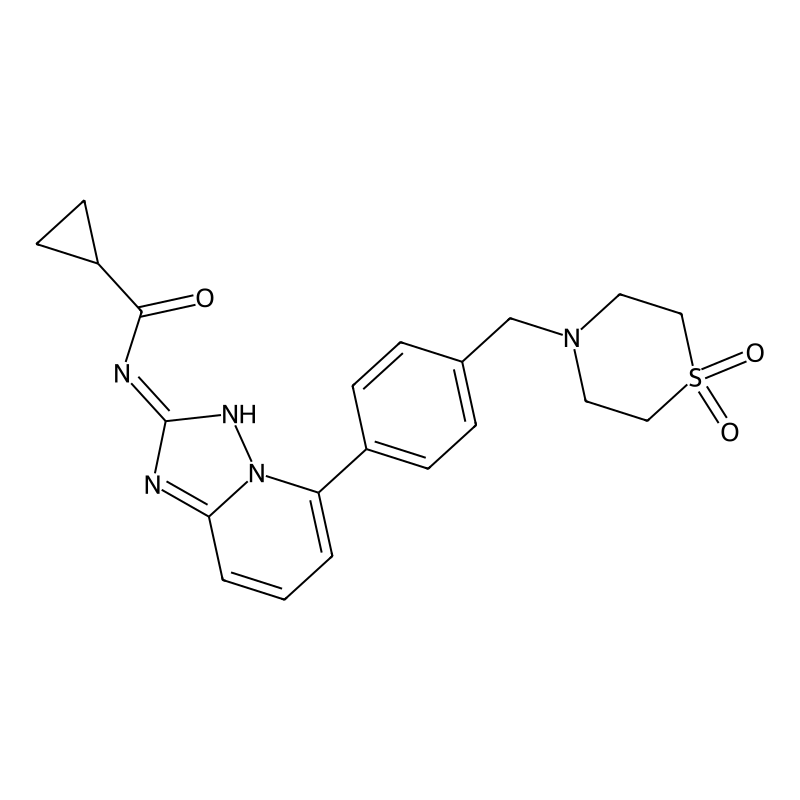

Chemical Structure

The molecular formula of filgotinib is , with a molar mass of approximately 425.51 g/mol. Its IUPAC name is 4-(2-(4-(2-(4-(triazol-1-yl)methyl)phenyl)-thiazol-2-yl)thiazol-4-yl)thiazol-2-yl)piperidine .

Filgotinib acts by inhibiting JAK1, a Janus kinase enzyme involved in the JAK-STAT signaling pathway []. This pathway plays a crucial role in the immune system's inflammatory response []. By selectively targeting JAK1, Filgotinib aims to suppress inflammation without broadly affecting other cellular processes [, ].

Filgotinib undergoes metabolic conversion primarily via carboxylesterase enzymes, particularly carboxylesterase 2. This enzyme catalyzes the hydrolysis of filgotinib to its active metabolite, GS-829845. The metabolic pathway involves the cleavage of ester bonds, leading to the formation of this metabolite which retains a similar pharmacological profile but exhibits reduced activity compared to the parent compound .

Metabolic Pathway- Administration: Filgotinib is administered orally.

- Absorption: Rapidly absorbed into systemic circulation.

- Metabolism: Primarily metabolized by carboxylesterase 2.

- Excretion: Approximately 87% of filgotinib is eliminated renally, with around 15% excreted via feces .

Filgotinib demonstrates significant biological activity through its selective inhibition of Janus kinase 1, which plays a key role in mediating inflammatory responses. This selectivity allows for a reduction in adverse effects commonly associated with less selective Janus kinase inhibitors. Clinical studies have shown that filgotinib can effectively reduce symptoms and limit joint damage in patients with rheumatoid arthritis .

Pharmacodynamics

The pharmacodynamic effects include:

- Reduction in serum C-reactive protein levels.

- Modulation of various pro-inflammatory cytokines.

- Improvement in clinical symptoms associated with rheumatoid arthritis within the first few weeks of treatment .

Filgotinib synthesis involves several steps that focus on constructing its complex thiazole and triazole rings. While specific synthetic routes are proprietary, general methods include:

- Formation of Thiazole Rings: Utilizing appropriate precursors and reagents to form thiazole structures.

- Triazole Formation: Employing cycloaddition reactions to create the triazole moiety.

- Final Assembly: Combining all synthesized fragments through coupling reactions to yield filgotinib .

Filgotinib is primarily indicated for:

- Rheumatoid Arthritis: It helps alleviate symptoms and prevent joint damage.

- Crohn's Disease: Under investigation for efficacy in this condition as well .

Clinical Usage

Filgotinib is typically prescribed alongside methotrexate but should not be combined with other immunosuppressive therapies or Janus kinase inhibitors due to increased risk of adverse effects .

Filgotinib exhibits low potential for drug-drug interactions due to its unique metabolic pathway involving carboxylesterase enzymes rather than cytochrome P450 enzymes, which are commonly implicated in drug interactions. Studies indicate that it does not significantly interfere with the metabolism of other drugs such as methotrexate or statins .

Key Interactions- Minimal interactions with commonly prescribed medications.

- No significant impact on hepatic or renal function observed during clinical trials.

Filgotinib stands out among other Janus kinase inhibitors due to its high selectivity for Janus kinase 1. Here’s a comparison with similar compounds:

| Compound Name | Selectivity for JAK1 | Approved Indications | Unique Features |

|---|---|---|---|

| Filgotinib | High | Rheumatoid Arthritis | Preferential JAK1 inhibition reduces side effects |

| Upadacitinib | Moderate | Rheumatoid Arthritis | Broader JAK inhibition; higher risk of side effects |

| Tofacitinib | Low | Rheumatoid Arthritis | Non-selective; associated with more adverse effects |

| Baricitinib | Low | Rheumatoid Arthritis | Non-selective; potential hematologic side effects |

Uniqueness of Filgotinib

Filgotinib's selectivity for Janus kinase 1 minimizes the risk of dose-limiting side effects seen with less selective agents, making it a promising option for patients requiring long-term management of autoimmune conditions .

Mass Spectrometric Characterization Protocols

Ionization Mode Selection

Positive electrospray ionization has been universally adopted for filgotinib mass spectrometric analysis due to optimal protonation efficiency of the nitrogen-containing heterocyclic structure. Source temperatures ranging from 600°C have been optimized to achieve maximum ionization efficiency while maintaining molecular stability [3] [4].

Fragmentation Pattern Analysis

The primary fragmentation pathway for filgotinib involves the molecular ion at mass-to-charge ratio 426.3, with characteristic product ions at 291.3 and 358. The predominant transition 426.3→291.3 corresponds to loss of the cyclopropanecarboxamide moiety, providing the highest sensitivity for quantitative analysis [2] [5]. Secondary fragmentation produces ions at mass-to-charge ratio 358, representing loss of specific functional groups from the triazolopyridine structure.

Multiple Reaction Monitoring Optimization

Multiple reaction monitoring conditions have been optimized for maximum sensitivity and selectivity. The primary transition 426.3→291.3 serves as the quantifier ion, while secondary transitions provide qualitative confirmation. Collision energies have been systematically optimized for each transition to maximize product ion intensity while maintaining specificity [3] [5].

Internal Standard Selection

Tofacitinib has emerged as the preferred internal standard for filgotinib analysis due to structural similarity as a Janus kinase inhibitor and compatible chromatographic behavior. The mass-to-charge ratio transition 313.2→149.2 provides excellent analytical performance without interference from endogenous matrix components [2] [6]. Alternative internal standards including brigatinib and veliparib have been successfully employed in specific applications.

[Table 2: Mass Spectrometric Characterization Parameters for Filgotinib]

Stability-Indicating Analytical Methods

Method Validation Parameters

Comprehensive validation studies have been conducted following International Council for Harmonisation Q2 guidelines and Food and Drug Administration bioanalytical method validation guidance. Linearity has been demonstrated across concentration ranges from 0.05 to 5.00 μg/mL for high-performance liquid chromatography methods and 0.78 to 1924 ng/mL for liquid chromatography-tandem mass spectrometry applications [1] [2].

Precision and Accuracy Assessment

Intra-day precision values consistently fall below 15% relative standard deviation across all concentration levels, with inter-day precision demonstrating similar performance characteristics. Accuracy measurements, expressed as relative error, remain within ±15% of nominal concentrations for all quality control levels [1] [3]. Matrix effects have been systematically evaluated and found to be minimal, with normalized matrix factors ranging from 0.81 to 1.03 [3] [5].

Recovery Efficiency Studies

Extraction recovery studies have demonstrated method-dependent performance, with liquid-liquid extraction using ethyl acetate achieving 86-88% recovery for high-performance liquid chromatography applications [1]. Protein precipitation methods using methanol have shown superior recovery (91-98%) for liquid chromatography-tandem mass spectrometry applications [3]. Dried blood spot methodologies exhibit lower but acceptable recovery (62-64%) with excellent precision characteristics [6].

Selectivity and Specificity

Selectivity studies using six different blank plasma matrices have confirmed absence of interfering peaks at filgotinib retention times. Carryover assessments following injection of upper limit of quantification samples demonstrate no detectable interference in subsequent blank injections [1] [2]. Specificity has been confirmed through orthogonal analytical techniques and reference standard comparisons.

[Table 3: Validation Parameters for Filgotinib Analytical Methods]

Impurity Profiling and Degradation Pathway Analysis

Forced Degradation Studies

Comprehensive forced degradation studies have been conducted following International Council for Harmonisation Q1A guidelines to establish degradation pathways and identify potential impurities. Studies encompass thermal, oxidative, photolytic, and hydrolytic stress conditions to simulate various storage and environmental scenarios [7] [8].

Process-Related Impurities

Process-related impurities arise from the complex multi-step synthesis of filgotinib, including unreacted starting materials such as substituted anilines and pyridines. Intermediates from amide bond formation and heterocycle construction represent significant impurity classes requiring analytical monitoring [7]. Stereoisomeric impurities resulting from uncontrolled enantiomeric conversion during chiral synthesis require specialized analytical approaches for detection and quantification.

Degradation Pathway Characterization

Primary degradation pathways include oxidative degradation of amide and aromatic ring systems, leading to formation of hydroxylated and N-oxide derivatives. Hydrolytic cleavage of the amide bond under acidic or basic stress conditions produces characteristic degradation products requiring chromatographic separation from the parent compound [7]. Photodegradation under prolonged light exposure generates additional impurities through radical-mediated processes affecting the triazolopyridine ring system.

Stability Testing Protocols

Stability testing protocols encompass real-time and accelerated conditions according to International Council for Harmonisation guidelines. Long-term stability at controlled temperature and humidity conditions has established shelf-life specifications of 3-4 years for drug product formulations [9] [10]. Freeze-thaw stability studies demonstrate acceptable performance through three cycles, while auto-sampler stability extends to 24 hours under validated conditions [1].

Elemental Impurity Control

Elemental impurities including catalytic metals such as palladium, platinum, and iron require monitoring according to International Council for Harmonisation Q3D guidelines for oral dosage forms. Inductively coupled plasma mass spectrometry has been employed for sensitive detection and quantification of trace metal contaminants originating from synthetic processes or manufacturing equipment [7].

[Table 4: Stability Testing Conditions for Filgotinib]

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Drug Indication

Rheumatoid arthritis Jyseleca is indicated for the treatment of moderate to severe active rheumatoid arthritis in adult patients who have responded inadequately to, or who are intolerant to one or more disease modifying anti rheumatic drugs (DMARDs). Jyseleca may be used as monotherapy or in combination with methotrexate (MTX). Ulcerative colitisJyseleca is indicated for the treatment of adult patients with moderately to severely active ulcerative colitis who have had an inadequate response with, lost response to, or were intolerant to either conventional therapy or a biologic agent.

Treatment of Crohn's disease, Treatment of ulcerative colitis

Treatment of chronic idiopathic arthritis (including rheumatoid arthritis , ankylosing spondylarthritis , psoriatic arthritis , and juvenile idiopathic arthritis )

Mechanism of Action

Absorption Distribution and Excretion

Of the total administered dose of filgotinib, approximately 87% undergoes renal elimination while 15% undergoes faecal elimination.

Metabolism Metabolites

Wikipedia

Biological Half Life

Use Classification

Human Drugs -> EU pediatric investigation plans

Dates

2: Roskoski R Jr. Janus kinase (JAK) inhibitors in the treatment of inflammatory and neoplastic diseases. Pharmacol Res. 2016 Sep;111:784-803. doi: 10.1016/j.phrs.2016.07.038. Epub 2016 Jul 26. Review. PubMed PMID: 27473820.

3: Liu CY, Li Q, Zhou XD. [Inhibition of suppressor of cytokine signaling 1 on lipopolysaccharide-induced mucin5AC hypersecretion and the mechanism in human bronchial epithelial cells]. Zhonghua Yi Xue Za Zhi. 2016 Mar 29;96(12):966-70. doi: 10.3760/cma.j.issn.0376-2491.2016.12.012. Chinese. PubMed PMID: 27045723.

4: Nielsen OH, Seidelin JB, Ainsworth M, Coskun M. Will novel oral formulations change the management of inflammatory bowel disease? Expert Opin Investig Drugs. 2016 Jun;25(6):709-18. doi: 10.1517/13543784.2016.1165204. Epub 2016 Mar 28. PubMed PMID: 26967267.

5: Namour F, Desrivot J, Van der Aa A, Harrison P, Tasset C, van't Klooster G. Clinical Confirmation that the Selective JAK1 Inhibitor Filgotinib (GLPG0634) has a Low Liability for Drug-drug Interactions. Drug Metab Lett. 2016;10(1):38-48. PubMed PMID: 26693854.

6: Namour F. Author's Reply to Srinivas: